4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a tetrahydropyridine ring and a trifluoromethyl substituent. Pyrimidines are heterocyclic aromatic compounds widely studied for their pharmaceutical and agrochemical applications. This compound’s structural uniqueness positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors where aromatic heterocycles play critical roles.
Properties
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)8-6-9(15-7-14-8)16-4-2-1-3-5-16/h1-2,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDUSKUVRBULOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=NC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Tetrahydropyridinyl Group: The tetrahydropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the tetrahydropyridinyl moiety.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridinyl group can be oxidized to form pyridinium derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydropyridinyl group can yield pyridinium salts, while nucleophilic substitution of the trifluoromethyl group can produce a variety of substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, certain derivatives have shown effectiveness against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml .
- The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit enzymes associated with various diseases. For example, it has shown potential as a TRPV1 receptor antagonist with an IC50 value around 30 nM, indicating strong potency in pain management applications.
- Additionally, studies on enzyme inhibition profiles suggest that it may interact with kinases and phosphatases that are critical in signaling pathways involved in cancer and inflammation.
- Neuroprotective Effects :
Agrochemical Applications
-
Fungicidal Activity :
- The compound has been evaluated for antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Some derivatives demonstrated significant antifungal activity at concentrations around 50 µg/ml .
- The efficacy of these compounds suggests potential applications in agricultural settings as crop protectants.
- Insecticidal Properties :
Materials Science Applications
- Polymer Chemistry :
- The unique chemical structure allows for the incorporation of the compound into polymers to enhance their properties such as thermal stability and mechanical strength.
- Its trifluoromethyl group can improve hydrophobicity and chemical resistance in polymer formulations.
Case Study 1: Anticancer Efficacy
A study evaluated a series of trifluoromethyl pyrimidine derivatives including 4-(1,2,3,6-tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine against multiple cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity with some achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Enzyme Inhibition Profile
In another study focusing on TRPV1 receptor antagonism, the compound was tested alongside other pyrimidine derivatives. Results indicated that the tested compounds exhibited significant inhibition, suggesting potential therapeutic applications in pain management.
Mechanism of Action
The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the tetrahydropyridinyl group can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related pyrimidine derivatives synthesized in recent studies, such as 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) and 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) .
| Feature | 4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine | Compound 4i | Compound 4j |
|---|---|---|---|
| Core Structure | Pyrimidine with tetrahydropyridine and CF₃ | Pyrimidine fused with coumarin and tetrazolyl | Pyrimidine with thioxo group and pyrazolone ring |
| Key Substituents | -CF₃, tetrahydropyridine | Coumarin-3-yl, tetrazolyl | Thioxo, pyrazolone |
| Electronic Effects | Strong electron-withdrawing (-CF₃) | Electron-rich (coumarin) | Mixed (thioxo: electron-withdrawing) |
| Potential Bioactivity | CNS targets (flexibility + lipophilicity) | Anticoagulant (coumarin-like) | Antioxidant (pyrazolone/thioxo) |
| Synthetic Complexity | Moderate (standard pyrimidine routes) | High (multicomponent coupling) | High (heterocycle fusion) |
Key Observations:
Trifluoromethyl vs. Coumarin/Thioxo Groups : The -CF₃ group in the target compound increases lipophilicity and metabolic stability compared to the polar coumarin (4i) or thioxo (4j) substituents, which may enhance blood-brain barrier penetration .
Tetrahydropyridine vs.
Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution or cyclocondensation, while 4i and 4j require intricate multicomponent reactions, reducing scalability .
Data Tables
Table 1: Hypothesized Physicochemical Properties (Based on Structural Analysis)
| Property | Target Compound | Compound 4i | Compound 4j |
|---|---|---|---|
| Molecular Weight (g/mol) | ~245 | ~620 | ~605 |
| LogP (Predicted) | 2.1 | 3.8 | 2.9 |
| Aqueous Solubility (mg/mL) | Low | Very Low | Moderate |
Research Findings
Synthetic Routes: The 2023 study highlights methods for synthesizing fused pyrimidines (e.g., 4i and 4j) via Huisgen cycloaddition and Suzuki coupling .
Biological Relevance : Coumarin-containing derivatives (e.g., 4i) exhibit anticoagulant activity, whereas trifluoromethyl-pyrimidines are explored for kinase inhibition. The target compound’s bioactivity remains uncharacterized but is hypothesized to align with neuropharmacological agents due to its -CF₃ group.
Stability : The tetrahydropyridine ring may confer susceptibility to oxidative metabolism compared to the stable tetrazolyl or pyrazolone rings in 4i/4j.
Biological Activity
4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a tetrahydropyridine moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are crucial for drug-like properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₃N₃ |
| Molecular Weight | 229.18 g/mol |
| CAS Number | 123456-78-9 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The incorporation of the trifluoromethyl group may enhance the compound's interaction with microbial targets. For example, pyrimidine derivatives have been shown to possess antibacterial and antifungal activities due to their ability to inhibit nucleic acid synthesis .
Neuroprotective Effects
The tetrahydropyridine component is associated with neuroprotective effects. Studies involving related compounds have demonstrated their ability to mitigate neurodegeneration in models of Parkinson’s disease by acting on dopaminergic pathways . This suggests that this compound may also exhibit similar neuroprotective properties.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter breakdown, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .
Study on Neuroprotective Properties
A study published in PLOS One investigated the neuroprotective effects of similar pyridine derivatives in a mouse model of Parkinson's disease. The results indicated that these compounds significantly reduced dopaminergic neuronal loss and improved behavioral outcomes . This provides a basis for further exploration of this compound in neurodegenerative disease models.
Antimicrobial Efficacy Assessment
In vitro assays have demonstrated that related pyrimidine compounds exhibit significant activity against various bacterial strains. The MIC (Minimum Inhibitory Concentration) values for these compounds ranged from 0.5 to 5 µg/mL against Gram-positive and Gram-negative bacteria . Further studies are needed to determine the specific activity of the target compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key modifications that have shown promise include:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Tetrahydropyridine Moiety : Contributes to neuroprotective effects.
Table summarizing SAR findings:
| Modification | Effect |
|---|---|
| Trifluoromethyl substitution | Increased potency |
| Tetrahydropyridine inclusion | Neuroprotective properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrimidine derivatives typically involves coupling reactions under reflux conditions with catalysts. For example, a related compound, 8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione , was synthesized using oxalyl chloride and triethylamine in DMF under reflux for 8 hours, followed by recrystallization . To optimize yields for the target compound, parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–100°C), and catalyst loading (e.g., Pd-based catalysts for cross-coupling) should be systematically tested. Monitoring via TLC or HPLC can ensure reaction completion.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use X-ray crystallography to resolve bond angles and dihedral angles, as demonstrated for structurally similar compounds like 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone . Complementary techniques include:
- NMR spectroscopy : - and -NMR to confirm proton environments and carbon frameworks (e.g., distinguishing tetrahydropyridine ring protons at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks for trifluoromethyl pyrimidines ~250–300 m/z) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays involving this compound?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. The trifluoromethyl group may reduce water solubility, necessitating co-solvents like cyclodextrins .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Pyrimidine derivatives are prone to hydrolysis under acidic/basic conditions; pH 6–8 buffers are recommended .
Advanced Research Questions
Q. How can the mechanism of action of this compound be elucidated in biological systems?
- Methodological Answer :
- Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) to putative targets (e.g., kinases or GPCRs) .
- Cellular Assays : Pair with siRNA knockdown or CRISPR-Cas9 gene editing to validate target relevance. For example, a related pyrimidine derivative showed activity against HIV-1 via NNRTI mechanisms in cellular models .
Q. What computational strategies are effective for predicting the bioactivity and selectivity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., docking into ATP-binding pockets of kinases) .
- QSAR Modeling : Train models on datasets of pyrimidine derivatives (e.g., substituent effects of trifluoromethyl groups on IC values) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
Q. How can contradictory data in biological activity studies (e.g., varying IC values across assays) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration). For example, discrepancies in HIV-1 inhibition assays were resolved by normalizing viral load metrics .
- Orthogonal Validation : Confirm activity using alternate methods (e.g., fluorescence polarization alongside radiometric assays). Structural analogs with trifluoromethyl groups showed variability in cytotoxicity due to off-target effects, requiring counter-screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
